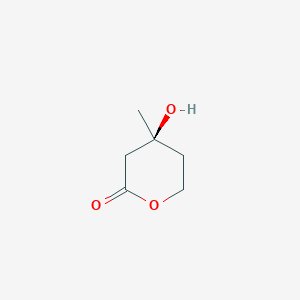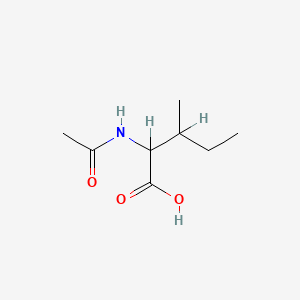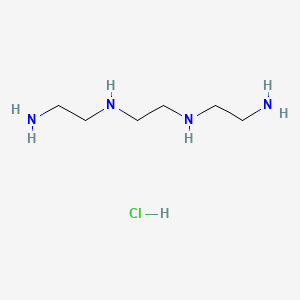
D-glucuronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-glucuronic acid is a glucose derivative with the chemical formula C6H10O7. It is a key component in various biological processes and is found in many plants and animals. This compound is known for its role in detoxification processes in the liver, where it helps in the conjugation and subsequent elimination of toxins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-glucuronic acid can be synthesized through the oxidation of glucose. The primary alcohol group at the sixth carbon of glucose is oxidized to form a carboxylic acid group. This oxidation can be achieved using various oxidizing agents such as nitric acid or enzymatic methods involving glucose oxidase.
Industrial Production Methods
Industrial production of this compound often involves biocatalysis due to its high efficiency and environmental friendliness. Methods include single enzyme catalysis, multi-enzyme cascades, whole cell catalysis, and co-culture systems. These methods leverage the natural metabolic pathways of microorganisms to produce this compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
D-glucuronic acid undergoes several types of chemical reactions, including:
Oxidation: The primary alcohol group is oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced back to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, glucose oxidase.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various reagents depending on the desired functional group.
Major Products
Oxidation: this compound.
Reduction: D-glucose.
Substitution: Derivatives with substituted functional groups.
Applications De Recherche Scientifique
D-glucuronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various complex molecules.
Biology: Plays a crucial role in the detoxification processes in the liver.
Medicine: Used in the treatment of liver diseases and hyperlipidemia. It is also a component of hyaluronic acid, which is used in medical applications for its moisturizing properties.
Industry: Used in the production of cosmetics, food additives, and pharmaceuticals
Mécanisme D'action
D-glucuronic acid exerts its effects primarily through its role in the detoxification process. It conjugates with endogenous and exogenous toxic substances in the liver to form glucuronides, which are more water-soluble and can be easily excreted through urine or sweat. This process involves the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the toxic substances .
Comparaison Avec Des Composés Similaires
D-glucuronic acid is unique compared to other similar compounds due to its specific role in detoxification and its presence in various biological molecules. Similar compounds include:
D-glucose: The precursor to this compound.
D-glucaric acid: Another oxidation product of glucose.
Hyaluronic acid: A polymer that includes this compound as a repeating unit
This compound stands out due to its specific applications in detoxification and its role in forming important biological molecules.
Propriétés
Numéro CAS |
25249-06-3 |
|---|---|
Formule moléculaire |
C6H10O7 |
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13) |
Clé InChI |
IAJILQKETJEXLJ-UHFFFAOYSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
SMILES canonique |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
melting_point |
165.5 °C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















